2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Description
Properties
IUPAC Name |
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZHEQRIPMHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431341 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-86-3 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinamine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Introduction of the 2-Methoxy Group
The 2-methoxy group is introduced post-synthesis through a multi-step sequence:
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Protection of the 8-Amino Group : Conversion to a phthalimide derivative prevents unwanted side reactions.
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N-Oxide Formation : Treatment with m-chloroperbenzoic acid generates the quinoline N-oxide.
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Chlorination and Methoxylation : Chlorination at position 2 followed by nucleophilic substitution with sodium methoxide installs the methoxy group.
Reaction Conditions :
Optimization and Process Chemistry
Yield Improvement Strategies
Both routes suffer from low overall yields (7–8%), primarily due to multiple functionalization steps. Key optimizations include:
Solvent and Reagent Selection
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Skraup Reaction : Glycerol or methyl vinyl ketone as cyclizing agents in sulfuric acid.
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Phenoxy Coupling : Polar aprotic solvents (e.g., NMP) with potassium carbonate as a base.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Veratrol) | Route 2 (2-Fluoroanisole) |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Number of Steps | 6 | 5 |
| Overall Yield | 7% | 8% |
| Key Challenge | Selective demethylation | Fluorine displacement |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Patent US6479660B1 discloses a scalable procedure for the 8-nitro intermediate, emphasizing:
Chemical Reactions Analysis
Types of Reactions: L-765314 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups on the quinazoline ring.
Reduction: Reduction reactions can target the quinazoline ring or the piperazine moiety.
Substitution: Substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various reduced derivatives of the quinazoline ring .
Scientific Research Applications
Malaria Treatment and Prevention
Tafenoquine has been extensively studied for its effectiveness against Plasmodium vivax. It is notable for its long half-life, allowing for a single-dose regimen compared to traditional treatments that require multiple doses.
- Case Study : A randomized controlled trial published in The Journal of Infectious Diseases demonstrated that a loading dose of Tafenoquine followed by weekly doses effectively prevented malaria in a cohort of Thai soldiers. Participants receiving Tafenoquine showed a significant reduction in malaria incidence compared to those on placebo .
Leishmaniasis Treatment
Recent studies have explored Tafenoquine's potential in treating leishmaniasis, a disease caused by protozoan parasites. Initial findings suggest that Tafenoquine can eliminate both the visceral and cutaneous forms of leishmaniasis in preclinical models .
Efficacy Studies
Table 1 summarizes key clinical trials assessing the efficacy of Tafenoquine:
Pharmacokinetics
Tafenoquine exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
- Half-life : Approximately 15 days, facilitating prolonged therapeutic effects.
- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes, indicating potential drug interactions .
Safety and Side Effects
Tafenoquine has been associated with some adverse effects, primarily gastrointestinal disturbances and potential hemolytic anemia in G6PD-deficient individuals. Monitoring for these side effects is essential during treatment.
Mechanism of Action
L-765314 exerts its effects by selectively binding to and antagonizing the alpha-1B adrenergic receptor. This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, L-765314 has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine with structurally and functionally related compounds:
Structural and Functional Analogues
Key Structural Determinants of Activity
Position 8 Substitution: The amino group in the target compound contributes to its inactivity in skin sensitization, contrasting with the nitro group in Compound 278, which promotes electrophilic reactivity . Tafenoquine’s 1,4-pentanediamine chain enhances pharmacokinetics (e.g., prolonged half-life) and antimalarial efficacy .
Electron-Deficient Quinoline Core: Electron-withdrawing groups (e.g., nitro in Compound 278) increase electrophilicity, enabling covalent binding to nucleophilic residues in proteins. The absence of such groups in the target compound reduces this reactivity .
However, polar atoms (e.g., methoxy groups) may reduce skin sensitization by limiting protein binding .
Antimalarial Drug Development
While the target compound itself lacks antimalarial activity, its structural framework is pivotal in designing 8-aminoquinolines like tafenoquine. Clinical trials demonstrate tafenoquine’s superiority over primaquine in preventing Plasmodium vivax relapse, attributed to its extended half-life and single-dose efficacy .
Biological Activity
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS No. 106635-86-3) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17F3N2O3
- Molecular Weight : 378.35 g/mol
- Structure : The compound features a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Activity : Compounds in the quinoline family have demonstrated significant anti-inflammatory properties. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
- Anticancer Potential : Some studies suggest that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 700 nM | |
| COX Inhibition | Significant | |
| Cytotoxicity | GI50 = 10 nM |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of related quinoline compounds. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
- Cytotoxicity Against Cancer Cells : A recent investigation highlighted the cytotoxic effects of quinoline derivatives on leukemia cell lines, with some compounds showing promising results in inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. How does the substitution at position 8 of the quinoline ring influence biological activity?
- Methodological Answer : The substitution at position 8 (e.g., amine vs. nitro group) alters electron density in the quinoline ring. For example, replacing the amine with a nitro group (electron-withdrawing) increases electrophilic reactivity, promoting interactions with nucleophilic residues in proteins. This can be tested using in vitro assays measuring covalent binding to skin proteins or computational methods like similarity analysis (e.g., comparing MaxPos and MaxNeg values between analogs) .
- Experimental Design : Synthesize analogs with varying substituents at position 8 and evaluate their sensitization potential using the Local Lymph Node Assay (LLNA) or KeratinoSens™ assay. Pair this with density functional theory (DFT) calculations to model electron distribution.
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers high sensitivity (detection limits ~1 ng/mL) for plasma quantification. For enantiomer-specific analysis, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol with trifluoroacetic acid) to resolve stereoisomers .
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (intra-day CV <15%), and recovery (>80%) using spiked plasma samples.
Q. How is the compound synthesized, and what are key characterization techniques?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution at position 5 of the quinoline core using 3-(trifluoromethyl)phenol. The amine at position 8 is introduced via palladium-catalyzed Buchwald-Hartwig amination. Key characterization includes:
- NMR : Confirm regiochemistry via H and C chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 463.4926 for CHFNO) .
Advanced Research Questions
Q. What structural features differentiate skin sensitizers from non-sensitizers in quinoline derivatives?
- Methodological Answer : Polar heteroatoms (e.g., methoxy groups) and absence of long-chain substituents on the amine reduce sensitization risk. For example, compound 33 (no substitution at the amine) shows lower similarity to sensitizers compared to analogs with bulky side chains. Use 3D-QSAR models or machine learning (e.g., c-RASAR) to predict activity based on descriptors like topological polar surface area (TPSA) .
- Data Contradiction Analysis : Resolve discrepancies between in silico predictions and in vivo results by validating with human cell line activation tests (h-CLAT).
Q. How can enantiomer-specific pharmacokinetics be studied for this compound?
- Methodological Answer : Develop a chiral LC-MS/MS method with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of acetonitrile/ammonium acetate. Monitor enantiomer ratios in plasma over time to assess stereoselective metabolism. Pharmacokinetic parameters (e.g., AUC, t) should be calculated using non-compartmental analysis (NCA) software .
- Advanced Application : Compare enantiomer clearance in cytochrome P450 knockout models to identify metabolic pathways.
Q. What mechanistic insights explain the antimalarial efficacy of related 8-aminoquinolines like Tafenoquine?
- Methodological Answer : Tafenoquine (a derivative of this compound) targets Plasmodium vivax hypnozoites via redox cycling, generating reactive oxygen species (ROS). Validate this using in vitro liver-stage assays with luciferase-expressing parasites and ROS inhibitors (e.g., N-acetylcysteine). Compare with primaquine to assess cross-resistance .
- In Vivo Models : Use rhesus monkeys infected with Plasmodium cynomolgi to evaluate relapse prevention efficacy. Monitor parasitemia via qPCR and liver biopsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
